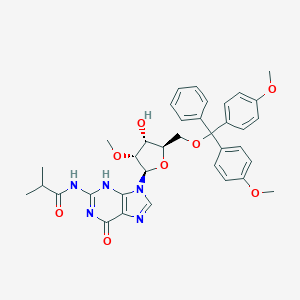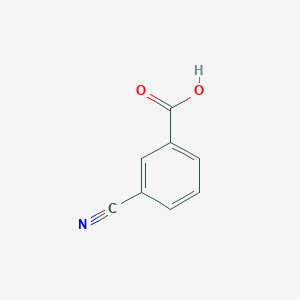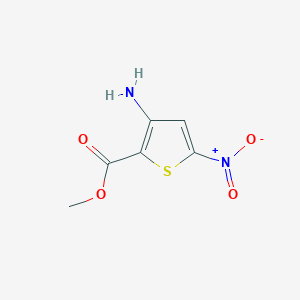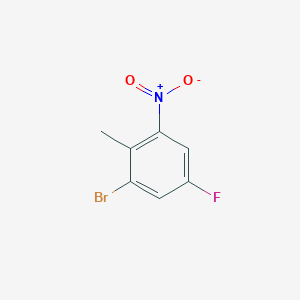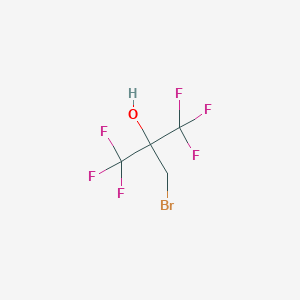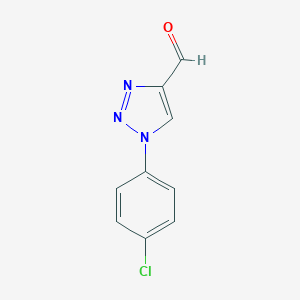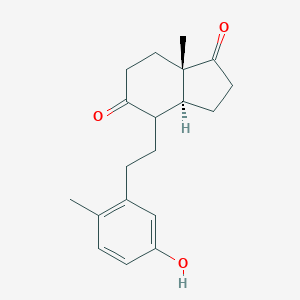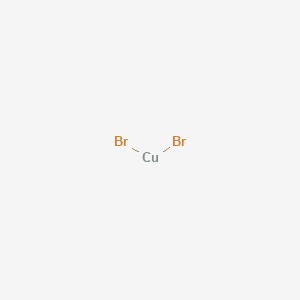
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol, also known as MPBD, is a chemical compound that has been the subject of much scientific research due to its potential therapeutic applications. This compound is a derivative of resveratrol, a natural compound found in grapes and red wine that has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism Of Action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol is not yet fully understood, but it is believed to work through several different pathways. One possible mechanism is through the activation of the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol may also work through the inhibition of certain enzymes involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been shown to have several biochemical and physiological effects that may be beneficial in the treatment of various diseases. These effects include the inhibition of oxidative stress, the reduction of inflammation, and the induction of apoptosis in cancer cells. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has also been shown to have neuroprotective effects and may help to improve cognitive function in certain conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation of using 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol. One area of research is the development of new synthetic methods for producing 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol and its effects on different pathways in the body.
Synthesis Methods
The synthesis of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol can be achieved through several methods, including the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and the use of boron trifluoride etherate as a catalyst in Friedel-Crafts acylation reactions. These methods have been developed to produce high yields of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol with high purity.
Scientific Research Applications
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been the subject of much scientific research due to its potential applications in the treatment of a variety of diseases. Some of the areas of research include cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been shown to have anti-inflammatory and antioxidant properties, which may help to prevent or treat these diseases.
properties
CAS RN |
111917-57-8 |
|---|---|
Product Name |
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol |
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O3/c1-6-4-9(12)7(5-8(6)11)10(2,3)13/h4-5,11-13H,1-3H3 |
InChI Key |
NEYYQMURWFWLNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)(C)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)(C)O)O |
synonyms |
1,4-Benzenediol, 2-(1-hydroxy-1-methylethyl)-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



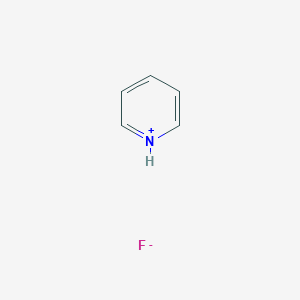
![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)
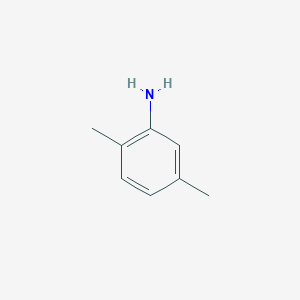
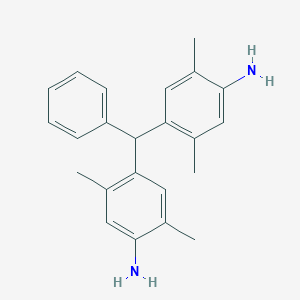
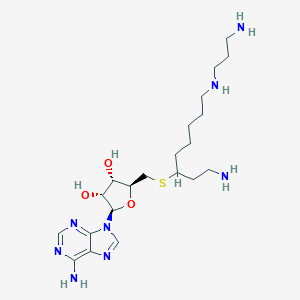
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
